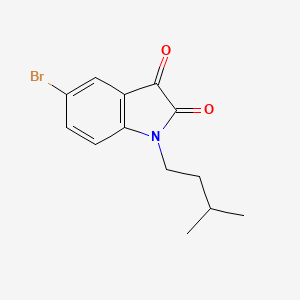

5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-1-(3-methylbutyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFKVGXECELTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-methylbutyl)-1H-indole, followed by oxidation to introduce the dione functionality. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The oxidation step often employs reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the process. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, are also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The dione functionality can be reduced to diols or alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Major Products

Substitution: Formation of 5-substituted indole derivatives.

Reduction: Formation of 2,3-dihydroxyindole or 2,3-dihydroindole derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer types.

Case Studies

-

Antiproliferative Activity :

- A study demonstrated that indole derivatives exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds derived from the indole scaffold have been reported with GI50 values indicating their potency against cancer cells. The bromine substitution in certain derivatives was found to influence their activity negatively compared to chlorine substitutions .

- Mechanism of Action :

Synthesis of Novel Derivatives

The synthesis of new derivatives from this compound has been a focus area in research. These derivatives are explored for enhanced biological activity and specificity.

Synthetic Approaches

- 13-Dipolar Cycloaddition :

Drug Discovery and Development

The versatility of indole derivatives, including this compound, makes them attractive candidates for drug development. Their ability to interact with various biological targets enhances their potential as therapeutic agents.

Applications in Drug Discovery

- Targeting Kinases :

- In Vivo Studies :

Summary Table of Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione depends on its interaction with molecular targets. The bromine atom and dione functionality can participate in various biochemical pathways:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

DNA Intercalation: The planar structure of the indole ring allows it to intercalate into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

5-bromo-1H-indole-2,3-dione: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially altering its biological activity.

1-(3-methylbutyl)-1H-indole-2,3-dione: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

5-chloro-1-(3-methylbutyl)-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological properties.

Uniqueness

5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione is unique due to the combination of its bromine atom, 3-methylbutyl group, and dione functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

5-Bromo-1-(3-methylbutyl)-1H-indole-2,3-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The compound's chemical formula is , with a molecular weight of approximately 284.16 g/mol. It is characterized by the presence of a bromine atom at the 5-position on the indole ring, which influences its biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by alkylation. Recent studies have highlighted various synthetic routes that optimize yield and purity, emphasizing the importance of reaction conditions in achieving desired outcomes .

Antiproliferative Activity

Research indicates that derivatives of indole-2,3-dione, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The biological evaluation often employs assays such as MTT or GI50 measurements to determine the potency of these compounds.

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line A549 | Cell Line MCF-7 | Cell Line Panc-1 | Cell Line HT-29 | Average GI50 (nM) |

|---|---|---|---|---|---|

| Va | 25 ± 2 | 28 ± 2 | 26 ± 2 | 26 ± 2 | 26 |

| Vb | 58 ± 5 | 61 ± 6 | 58 ± 5 | 59 ± 5 | 59 |

| Vc | 54 ± 5 | 57 ± 5 | 56 ± 5 | 55 ± 5 | 56 |

| Vd | 66 nM | N/A | N/A | N/A | 66 |

The compound Va demonstrated the highest potency among tested derivatives with a GI50 value of approximately , indicating strong antiproliferative activity compared to erlotinib (GI50 = ) .

The mechanism through which these compounds exert their antiproliferative effects often involves inhibition of key signaling pathways associated with cancer cell growth. For instance, compounds have been shown to inhibit EGFR and BRAF V600E activities, which are critical in many cancers .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the indole ring significantly influence biological activity. The presence of bromine at the 5-position has been correlated with enhanced activity compared to chlorine substitutions. This highlights the importance of halogen selection in optimizing therapeutic efficacy .

Case Studies

In a notable study examining the effects of various indole derivatives on cancer cell lines, it was found that compounds with larger alkyl groups exhibited increased activity due to enhanced lipophilicity and cellular uptake. For example, the compound with a branched alkyl group (as seen in the structure of our compound) showed improved cytotoxicity compared to linear alkyl counterparts .

Q & A

Q. Q1. What are the standard synthetic routes for 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves alkylation of a brominated indole precursor with 3-methylbutyl groups under Cu(I)-catalyzed conditions. For example, describes a similar synthesis using PEG-400/DMF as a solvent system with CuI catalysis, achieving a 50% yield after 12 hours. Key optimization strategies include:

- Catalyst selection: CuI enhances azide-alkyne cycloaddition efficiency (click chemistry) .

- Solvent systems: Polar aprotic solvents like DMF improve reaction homogeneity, while PEG-400 reduces side reactions .

- Purification: Flash column chromatography (70:30 EtOAc/hexane) effectively isolates the product .

Q. Q2. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Critical techniques include:

- NMR spectroscopy: and NMR confirm alkylation and bromine substitution. For example, in , the 3-methylbutyl chain is identified via triplet signals at δ 4.62 ppm () and δ 26.3 ppm () .

- Mass spectrometry (HRMS): FAB-HRMS provides accurate molecular ion peaks (e.g., m/z 427.0757 [M+H]) .

- TLC: R values (e.g., 0.30 in 70:30 EtOAc/hexane) monitor reaction progress .

Advanced Research Questions

Q. Q3. How do substituents like bromine and alkyl chains influence the reactivity and electronic properties of indole-2,3-dione derivatives?

Methodological Answer:

- Bromine: Acts as an electron-withdrawing group, directing electrophilic substitution to the indole C4/C6 positions. highlights its role in enhancing binding affinity to biological targets through halogen bonding .

- 3-Methylbutyl chain: Increases lipophilicity, improving membrane permeability in biological assays. shows similar alkylated indoles exhibiting enhanced pharmacokinetic properties .

Q. Q4. What strategies resolve contradictions in reported synthetic yields for brominated indole derivatives?

Methodological Answer: Discrepancies in yields (e.g., 50% vs. 25% in vs. 2) arise from:

- Impurity profiles: Residual DMF in was removed via vacuum heating (90°C), improving purity .

- Workup variations: used aqueous precipitation, which may retain polar byproducts .

- Catalyst loading: Higher CuI ratios (e.g., 1.0 g vs. lower amounts) can accelerate side reactions .

Q. Q5. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking studies: Molecular dynamics simulations model interactions with enzymes (e.g., references indole-2,3-dione derivatives targeting tuberculosis-related proteins) .

- QSAR models: Correlate substituent lipophilicity (logP) with bioactivity. shows methyl and bromine groups enhancing binding to kinase targets .

Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Solvent scalability: PEG-400/DMF mixtures may require recycling to reduce costs .

- Catalyst recovery: CuI residues complicate purification; suggests tert-butyldiphenylsilyl groups improve catalyst separation .

- Regulatory compliance: Brominated compounds require strict control of genotoxic impurities (e.g., alkyl halides) .

Q. Q7. How does the crystal structure of related indole derivatives inform the design of this compound?

Methodological Answer:

- X-ray crystallography: reveals planar indole rings with bromine causing slight distortion, impacting packing interactions .

- Hydrogen bonding: Carbonyl groups (C2/C3) form intermolecular bonds, critical for co-crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.